molecular formula C9H10F3NO B13212515 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol

Cat. No.: B13212515
M. Wt: 205.18 g/mol
InChI Key: GFSZBXASMXIZSV-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a chemical compound with the molecular formula C9H10F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:

3-Fluoropropanal+AmmoniaThis compound\text{3-Fluoropropanal} + \text{Ammonia} \rightarrow \text{this compound} 3-Fluoropropanal+Ammonia→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol is unique due to its combination of an amino group, a trifluoromethyl group, and a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2

InChI Key

GFSZBXASMXIZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)O)N

Origin of Product

United States

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